N'-[4-(diethylamino)benzylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide
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Overview
Description
N’-[4-(diethylamino)benzylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diethylamino group, a benzylidene moiety, and a tetrahydrocarbazolyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(diethylamino)benzylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide typically involves the condensation of 4-(diethylamino)benzaldehyde with 3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-[4-(diethylamino)benzylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene moiety, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[4-(diethylamino)benzylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of N’-[4-(diethylamino)benzylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological membranes, while the benzylidene moiety can participate in various biochemical reactions. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-benzylidene-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide
- N’-[4-(dimethylamino)benzylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide
- N’-[4-chlorobenzylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide
Uniqueness
N’-[4-(diethylamino)benzylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide is unique due to the presence of the diethylamino group, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C26H32N4O |
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Molecular Weight |
416.6 g/mol |
IUPAC Name |
N-[[4-(diethylamino)phenyl]methylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide |
InChI |
InChI=1S/C26H32N4O/c1-3-29(4-2)21-15-13-20(14-16-21)19-27-28-26(31)17-18-30-24-11-7-5-9-22(24)23-10-6-8-12-25(23)30/h5,7,9,11,13-16,19H,3-4,6,8,10,12,17-18H2,1-2H3,(H,28,31) |
InChI Key |
MVCNXDJGVNDKIO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CCN2C3=C(CCCC3)C4=CC=CC=C42 |
Origin of Product |
United States |
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